molecular formula C12H14N4O2S B2993674 N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide CAS No. 2034517-72-9

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide

Cat. No.: B2993674
CAS No.: 2034517-72-9
M. Wt: 278.33
InChI Key: QWNDRTGOSNEWGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide is a chemical compound known for its potential biological activity and diverse applications. This compound is a small molecule inhibitor of the BRAFV600E and RET kinases. It has garnered significant attention in scientific research due to its unique structure and promising properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine with furan-2-carboxylic acid under specific conditions to form the desired compound . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, particularly targeting BRAFV600E and RET kinases.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its kinase inhibitory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine hydrochloride
  • 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol

Uniqueness

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide stands out due to its specific inhibitory activity against BRAFV600E and RET kinases. This unique property makes it a valuable compound for targeted cancer therapy, distinguishing it from other similar compounds that may not have the same specificity or potency.

Properties

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c17-12(10-2-1-7-18-10)14-9-3-5-16(6-4-9)11-8-13-19-15-11/h1-2,7-9H,3-6H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNDRTGOSNEWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CO2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.